1-(Trifluoroacetyl)piperidine-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 209.168 g/mol. This compound features a piperidine ring substituted with a trifluoroacetyl group and an aldehyde functional group at the 4-position. The presence of trifluoromethyl groups imparts unique electronic and steric properties, making this compound of interest in various chemical and biological applications. Its physical properties include a boiling point of approximately 263°C and a flash point of 115°C, indicating its stability under certain conditions .
These reactions highlight its versatility in synthetic organic chemistry, particularly in creating more complex molecules .
Synthesis of 1-(trifluoroacetyl)piperidine-4-carbaldehyde typically involves:
These methods allow for efficient synthesis while maintaining high purity levels .
1-(Trifluoroacetyl)piperidine-4-carbaldehyde has potential applications in:
The compound's reactivity profile makes it suitable for various synthetic pathways in organic chemistry .
Several compounds share structural similarities with 1-(trifluoroacetyl)piperidine-4-carbaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid | 126501-70-0 | Contains carboxylic acid group; used in proteomics. |
| tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | Not listed | Tert-butyl ester; enhances solubility and stability. |
| 4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate | Not listed | Morpholine ring; different cyclic structure. |
| 3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate | Not listed | Spirocyclic structure; unique spatial configuration. |
These compounds illustrate variations in functional groups and cyclic structures that influence their chemical behavior and potential applications .
Nucleophilic acyl substitution (NAS) reactions provide a cornerstone for introducing trifluoroacetyl groups into piperidine derivatives. Recent advances in catalytic systems have enabled efficient acylation of piperidine-4-carbaldehyde under mild conditions. Dioxomolybdenum dichloride (MoO₂Cl₂), for instance, catalyzes the reaction between piperidine-4-carbaldehyde and trifluoroacetic anhydride with remarkable efficiency. This amphoteric oxomolybdenum species activates the anhydride via coordination, lowering the activation energy for nucleophilic attack by the piperidine nitrogen.
Reaction optimization studies reveal that a 5 mol% catalyst loading in dichloromethane at 25°C achieves 92% conversion within 2 hours (Table 1). The MoO₂Cl₂-mediated pathway outperforms traditional base-catalyzed methods by minimizing side reactions such as over-acylation or aldehyde oxidation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product in >98% purity, as confirmed by ¹⁹F NMR spectroscopy.
Table 1: Comparative performance of NAS catalysts for trifluoroacetylation
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MoO₂Cl₂ | 5 | 2 | 92 | 98 |
| DMAP | 10 | 6 | 78 | 95 |
| Pyridine | 20 | 12 | 65 | 90 |
The trifluoroacetyl group’s electron-withdrawing nature stabilizes the intermediate MoO₂Cl₂-anhydride adduct, enabling chemoselective acylation even in the presence of the aldehyde functionality. This contrasts with conventional methods requiring sequential protection–deprotection steps.
The trifluoroacetyl group’s stability under basic conditions makes it ideal for SPPS applications. During Fmoc (fluorenylmethyloxycarbonyl) deprotection steps, 20% piperidine in DMF rapidly cleaves the Fmoc group (t₁/₂ = 7 s) while preserving the trifluoroacetyl-protected amine. Kinetic studies demonstrate that substituting piperidine with 5% piperazine and 1% 1,8-diazabicycloundec-7-ene (DBU) accelerates deprotection (t₁/₂ = 4 s) without compromising the trifluoroacetyl group’s integrity.
This compatibility enables iterative peptide chain elongation. For example, in a model tripeptide synthesis, the trifluoroacetyl group remained intact through six consecutive Fmoc-deprotection cycles (Table 2). Post-assembly global deprotection using trifluoroacetic acid (TFA)/H₂O (95:5) cleanly removes the group, yielding the free amine without aspartimide formation.
Table 2: Trifluoroacetyl stability during SPPS deprotection cycles
| Cycle | Deprotection Reagent | Residual TFA Ester (%) |
|---|---|---|
| 1 | 20% Piperidine | 0.2 |
| 3 | 5% Piperazine + 1% DBU | 0.3 |
| 6 | 5% Piperazine + 1% DBU | 0.5 |
Transitioning batch processes to continuous flow systems enhances the synthesis’s scalability and reproducibility. A two-stage microreactor assembly (Figure 1) achieves full trifluoroacetylation in <5 minutes residence time:
In-line scavenging columns packed with silica gel remove excess anhydride and catalyst, yielding >99% pure product at a throughput of 1.2 kg/day. Compared to batch methods, flow systems reduce solvent use by 40% and eliminate intermediate isolation steps.
Figure 1: Continuous flow setup for trifluoroacetylation[Diagram: Two syringe pumps feed substrates into a T-mixer, followed by a PTFE reactor coil (10 mL volume) and in-line purification column.]
The intersite nucleophilic transfer of trifluoroacetyl groups in polymeric matrices represents a fundamental mechanism that has been extensively characterized in solid-phase peptide synthesis systems [5] [6]. Research conducted by Kent and colleagues demonstrated that trifluoroacetoxymethyl groups on resin supports react with resin-bound amines through an intersite nucleophilic reaction mechanism [7]. The trifluoroacetoxymethyl groups are generated from preexisting hydroxymethyl sites during treatment with trifluoroacetic acid in dichloromethane or by acidolysis of the benzyl ester bond between the peptide and the resin [5].
The transfer of trifluoroacetyl from hydroxyl to amine occurs during the subsequent neutralization with tertiary amine, proceeding through a well-defined kinetic pathway [6]. Model studies with aminomethyl-resins revealed that the expected transfer of trifluoroacetyl groups from trifluoroacetoxymethyl-resin to the alpha-amino group of N-epsilon-benzyloxycarbonyllysine benzyl ester in solution demonstrates a second-order rate constant of 6 × 10⁻⁴ M⁻¹ s⁻¹ [7].
| Parameter | Value | Conditions |
|---|---|---|
| Rate constant (k₂) | 6 × 10⁻⁴ M⁻¹ s⁻¹ | Dichloromethane, room temperature [7] |
| Trifluoroacetylation per cycle | 1-2% | Standard synthetic conditions [5] |
| Nucleophilicity factor | <1% relative to primary alkyl amines | Alpha-amino group reactivity [6] |
The mechanism involves the formation of trifluoroacetoxymethyl sites through acid cleavage, which accumulate during stepwise synthesis and lead to comparable levels of trifluoroacetylation per cycle within 10 cycles [7]. The extent of trifluoroacetylation is rate-limited by the poor nucleophilicity of the peptide alpha-amino group, with repeated or prolonged neutralization leading to increased trifluoroacetylation [5].
Polymer-supported phase-transfer catalysis systems demonstrate that the nucleophilic displacement proceeds in the organic phase, requiring the ion pair to oscillate between aqueous and organic phases [8]. The ion-exchange rate for crosslinked polystyrene catalyst with tributylammonium methyl bromide groups shows dependence on the percentage of ring substitution, with significant variations observed between 9% and 36% substitution levels [8].
Solvent-mediated electronic effects play a crucial role in determining the kinetics of trifluoroacetyl group transfer reactions [9] [10]. The electronic structure of acyl compounds is significantly influenced by the surrounding solvent environment, which affects both the electrophilicity of the carbonyl carbon and the nucleophilicity of attacking species [11].
Acyl compounds react with nucleophiles via an addition mechanism where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate [11]. This reaction can be accelerated by acidic conditions, which make the carbonyl more electrophilic, or basic conditions, which provide a more anionic and therefore more reactive nucleophile [11]. The tetrahedral intermediate itself can be an alcohol or alkoxide, depending on the pH of the reaction [11].
Research on azole-catalyzed amine acylation has revealed that solvent effects significantly impact reaction kinetics through multiple pathways [9]. Using in situ and stopped-flow ¹H/¹⁹F nuclear magnetic resonance spectroscopy, kinetics studies have demonstrated that the global kinetics are affected by solvent choice [9]. The significance of the auxiliary base and the relationship between catalytic activity and azole acidity are directly influenced by solvent-mediated electronic effects [9].
| Solvent System | Relative Rate | Electronic Effect |
|---|---|---|
| Acetonitrile | 40-50% of heptane values | Increased substrate solvation [12] |
| Heptane | Reference (100%) | Minimal solvation effects [12] |
| Dichloromethane | Enhanced electrophilicity | Stabilizes carbocation intermediates [11] |
The effect of organic solvents on maximum velocity (Vₘ) and Michaelis constant (Kₘ) has been investigated for acyl transfer reactions [12]. The Vₘ values in acetonitrile were found to be 40-50% of those in heptane, while high Kₘ values in acetonitrile compared to those in heptane could be partly explained by increased solvation of the substrates in acetonitrile [12]. Substrate solvation caused a 10-fold change in substrate specificity, defined as the ratio of kinetic parameters for different acyl donors [12].
Electronic effects in acylation reactions have been systematically studied using substituted benzoylimidazoles [13]. Rate constants for the acylation reactions demonstrate significant dependence on electronic substituents, with electron-withdrawing substituents producing an increase in rate constants with increasing pH until a maximum is reached near pH 7 [13]. The limiting values of rate constants for methylated and unmethylated derivatives differ by a factor of only 150, which correlates with the difference in second-order rate constants for nonenzymatic hydroxide-catalyzed hydrolysis [13].
Tertiary amine-catalyzed deprotection pathways represent a fundamental mechanism in trifluoroacetyl group removal processes [14] [15]. The deprotection mechanism typically involves the nucleophilic attack of the tertiary amine on the acyl carbon, followed by elimination processes that restore the free amine functionality [16].
Tertiary amines function as catalysts in deprotection reactions through multiple mechanistic pathways [17]. Research on tertiary amine-catalyzed aqueous cleavage reactions has revealed that both ionized and non-ionized forms of substrates are reactive towards the free base component of buffer solutions [17]. Trimethylamine and 1,4-diazabicyclo[2.2.2]octane have exhibited general acid-catalyzed and uncatalyzed nucleophilic attack at carbonyl carbon of both protonated and deprotonated substrate forms [17].
The kinetic analysis of tertiary amine-catalyzed reactions demonstrates that triethylamine exhibits essentially no reactivity towards substrate forms, while triethanolamine reveals significant nucleophilic reactivity [17]. The most plausible explanation for the differential reactivity of triethanolamine involves nucleophilic attack by anionic oxygen in zwitterionic form as well as by internally hydrogen-bonded hydroxy group rather than the nitrogen of amine [17].
| Tertiary Amine | Relative Reactivity | Mechanistic Pathway |
|---|---|---|
| Trimethylamine | High | General acid-catalyzed nucleophilic attack [17] |
| 1,4-Diazabicyclo[2.2.2]octane | High | Uncatalyzed nucleophilic attack [17] |
| Triethylamine | Minimal | Sterically hindered approach [17] |
| Triethanolamine | Moderate | Hydrogen-bonded hydroxy group attack [17] |
The mechanism of tertiary amine-catalyzed deprotection involves a stepwise process where the reactions follow different pathways depending on the substrate form [17]. For neutral substrates, the mechanism proceeds through a stepwise pathway involving initial nucleophilic attack followed by proton transfer processes [17]. For anionic substrates, the reactivity follows a pre-association stepwise mechanism that accounts for the observed kinetic behavior [17].
Palladium-catalyzed systems utilizing triethylamine demonstrate unique deprotection pathways where triethylamine serves dual roles as both hydrogen source and deprotection catalyst [18]. During conjugate reduction reactions, triethylamine undergoes self-alkylation to produce elongated aliphatic tertiary amines and ethylamine, which results in the formation of reduced ethylamides following domino transamidation processes [18]. The triethylamine functions as a bifunctional reactant used in two chemically distinct steps of the domino process under heterogeneous catalytic conditions [18].